(E)-1-bromo-2-iodoethene

Description

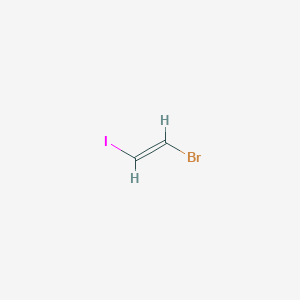

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromo-2-iodoethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrI/c3-1-2-4/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDMSJMYYBXEPR-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56798-08-4 | |

| Record name | trans-1-Bromo-2-iodoethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E 1 Bromo 2 Iodoethene

Direct Halogenation Approaches for Ethene Derivatives

Direct halogenation of ethene and its derivatives presents a straightforward conceptual approach to synthesizing (E)-1-bromo-2-iodoethene. This involves the direct addition of bromine and iodine across a carbon-carbon double or triple bond.

Specific Methods for Bromination-Iodination

A notable method for the synthesis of this compound involves the reaction of bromoethyne (B3344055) with hydrogen iodide. This reaction proceeds through the hydroiodination of the bromo-substituted alkyne, leading to the desired product.

Another significant approach is the stereospecific halogenation of 1,2-diiodoethene. The reaction of (Z)-1,2-diiodoethene with bromine is a key step in this process. This method has been shown to produce this compound, among other halogenated ethanes, highlighting the complexity of direct halogenation reactions.

Indirect Synthetic Routes via Haloalkene Precursors

Indirect synthetic routes often provide greater control over the stereochemistry of the final product. These methods typically involve the use of haloalkane or haloalkene precursors that undergo elimination or substitution reactions.

Preparation from 1,2-Dihaloalkanes through Elimination Reactions

The elimination of hydrogen halides from 1,2-dihaloalkanes is a common strategy for the synthesis of haloalkenes. For instance, the dehydrohalogenation of 1-bromo-1,2-diiodoethane can, in principle, yield this compound. The choice of base and reaction conditions is crucial in directing the stereochemical outcome of the elimination.

A study on the photolysis of 1,1-diiodoethane (B1619546) and 1,2-diiodoethane (B146647) in the gas phase has provided insights into the formation of various iodine-containing compounds. While not a direct synthesis of the target compound, this research helps in understanding the stability and reactivity of diiodoalkane precursors under energetic conditions.

Stereoselective Formation of this compound

Stereoselectivity is a critical consideration in the synthesis of this compound. The "E" configuration, where the bromine and iodine atoms are on opposite sides of the double bond, is often the thermodynamically more stable isomer.

Research has demonstrated that the reaction of 1-bromo-2-(tributylstannyl)ethene with iodine provides a stereospecific route to this compound. This method relies on the trans-configuration of the starting stannyl (B1234572) derivative to ensure the formation of the desired (E)-isomer of the final product.

Related Haloethene Synthesis

The synthesis of related haloethenes, such as 1-fluoro-2-iodoethylene and 1-bromo-2-fluoroethylene, provides valuable context for the synthesis of this compound. These syntheses often share common intermediates and mechanistic pathways.

For example, the addition of "BrF" to acetylene (B1199291) has been explored as a route to 1-bromo-2-fluoroethylene. Similarly, the synthesis of (Z)-1-fluoro-2-iodoethylene has been achieved through the reaction of (Z)-1,2-difluoroethene with butyllithium (B86547) followed by iodination. These examples underscore the versatility of synthetic methods for accessing a wide range of mixed dihaloethenes.

Preparation of Related Organometallic Reagents

Organometallic reagents are indispensable tools in modern organic synthesis. The preparation of reagents such as 1-bromo-1-lithioethene is relevant to the synthesis of this compound as they can serve as versatile intermediates.

The generation of 1-bromo-1-lithioethene can be accomplished through the reaction of 1,1-dibromoethene with an organolithium reagent at low temperatures. This lithiated species can then be trapped with an electrophile, such as iodine, to potentially form 1-bromo-1-iodoethene, a constitutional isomer of the target compound. Further manipulation of this isomer could conceivably lead to this compound.

Elucidating the Reactivity and Mechanistic Pathways of E 1 Bromo 2 Iodoethene

Nucleophilic Substitution Reactions in Haloalkene Systems

Nucleophilic substitution at the sp²-hybridized carbons of haloalkenes, or vinylic halides, does not typically proceed through the classic S({N})1 or S({N})2 mechanisms common for sp³-hybridized haloalkanes. wikipedia.orgstackexchange.com The S({N})2 pathway, which involves a backside attack by the nucleophile, is sterically hindered by the electron density of the double bond and the rest of the molecule. stackexchange.comwikipedia.org Furthermore, the transition state for a backside attack on an sp² carbon would require a highly strained, linear arrangement of the nucleophile, the carbon center, and the leaving group, which is energetically unfavorable. echemi.com The S({N})1 mechanism is equally disfavored because the resulting vinylic carbocation is highly unstable due to the positive charge residing on an electronegative sp²-hybridized carbon atom.

Despite the inertness of vinylic halides to S({N})1 and S({N})2 reactions, nucleophilic substitution can occur under specific conditions through alternative mechanistic pathways:

Addition-Elimination Mechanism: This is the most common pathway for nucleophilic substitution on vinylic halides, particularly when the double bond is activated by electron-withdrawing groups. The reaction proceeds in two steps: first, the nucleophile adds to the carbon-carbon double bond, breaking the π-bond and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). chemistrysteps.com In the second step, the leaving group (halide ion) is eliminated, reforming the double bond and resulting in the net substitution product. chemistrysteps.comchemguide.co.uk

Concerted Mechanisms (S(_{N})V): Under certain conditions, concerted nucleophilic vinylic substitution can occur. Theoretical and experimental studies have shown two possible pathways. thieme-connect.comresearchgate.net The S({N})Vπ pathway involves the nucleophile interacting with the π* orbital of the vinylic carbon, leading to retention of configuration. thieme-connect.comresearchgate.net The S({N})Vσ mechanism involves the nucleophile attacking the σ* orbital of the carbon-leaving group bond, which results in an inversion of configuration. thieme-connect.comresearchgate.net These concerted reactions are less common and often occur intramolecularly.

The reactivity in nucleophilic substitution is also influenced by the nature of the halogen. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodinated carbon a more likely site for nucleophilic attack under conditions that favor such reactions. libretexts.org

Elimination Reactions for Alkyne Generation from Vicinal Dihalides

(E)-1-bromo-2-iodoethene is a vicinal dihalide, and like other such compounds, it can undergo elimination reactions to generate alkynes. This transformation is typically achieved through a double dehydrohalogenation reaction, which involves two successive E2 (bimolecular elimination) steps. fiveable.me This process requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to overcome the reduced acidity of the vinylic protons compared to those in saturated haloalkanes. fiveable.me

First E2 Elimination: The strong base abstracts a proton from one of the sp² carbons. Simultaneously, the halide on the adjacent carbon acts as a leaving group, and a carbon-carbon triple bond begins to form. This concerted step produces a bromo- or iodo-substituted alkyne intermediate.

Second E2 Elimination: A second molecule of the strong base abstracts the remaining vinylic proton from the haloalkyne intermediate, and the final halide is eliminated, yielding the alkyne.

The elimination reaction at a vinylic carbon is more facile than substitution because the developing negative charge on the sp²-hybridized carbon during proton abstraction is better stabilized due to the higher s-character of the orbital compared to an sp³ orbital. stackexchange.com

The E2 mechanism has strict stereoelectronic requirements. The reaction proceeds most efficiently when the proton being abstracted and the leaving group are in an anti-periplanar conformation. stackexchange.com This alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond of the alkyne.

In the context of this compound, the trans arrangement of the halogens means that for the first elimination, the base will abstract a proton, and the leaving group on the opposite side of the double bond will depart. For example, abstraction of the proton on the iodine-bearing carbon would lead to the elimination of the bromide ion.

The regioselectivity of the elimination depends on which proton is removed and which halide leaves first. The C-I bond is significantly weaker than the C-Br bond (bond energies are approximately 228 kJ/mol for C-I and 290 kJ/mol for C-Br), making the iodide a better leaving group. libretexts.org Therefore, the initial elimination step is more likely to involve the departure of the iodide ion. This would involve the abstraction of the proton on the bromine-bearing carbon, leading to the formation of bromoacetylene as an intermediate.

| Feature | Description | Implication for this compound |

| Mechanism | Concerted (single step) E2 elimination. | Requires a strong base to abstract a proton while the leaving group departs. |

| Stereochemistry | Requires an anti-periplanar arrangement of the H and the leaving group. | The trans geometry of the starting material influences the transition state. |

| Regioselectivity | Determined by the leaving group ability and proton acidity. | Elimination is likely to proceed via departure of the better leaving group (Iodide), forming a bromoalkyne intermediate. |

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition: This is a characteristic reaction of alkenes. An electrophile is attracted to the π-electrons of the double bond. The reaction typically proceeds in two steps. First, the electrophile adds to one of the carbons, forming a carbocation intermediate on the other carbon. chemistrysteps.com In the case of halogen addition (e.g., Br₂), a cyclic halonium ion intermediate is formed. chemistrysteps.com In the second step, a nucleophile attacks the intermediate to give the final addition product. The addition of halogens typically results in anti-addition, where the two new groups add to opposite faces of the original double bond.

Radical Addition: In the presence of a radical initiator (like peroxides), some reagents, most notably HBr, can add across the double bond via a free-radical chain reaction mechanism. This process involves initiation, propagation, and termination steps. The regioselectivity of radical addition is often opposite to that of electrophilic addition (anti-Markovnikov).

| Feature | Electrophilic Addition (e.g., Br₂) | Radical Addition (e.g., HBr with ROOR) |

| Initiating Species | Electrophile (e.g., Br⁺) | Radical (e.g., Br•) |

| Intermediate | Carbocation or cyclic halonium ion | Carbon radical |

| Stereochemistry | Typically anti-addition | Often results in a mixture of stereoisomers |

| Regioselectivity | Markovnikov (for HX addition) | Anti-Markovnikov (for HBr addition) |

Halocyclization is an intramolecular variation of electrophilic addition. If the olefinic substrate contains an internal nucleophile (such as a hydroxyl or carboxyl group), this nucleophile can attack the cyclic halonium ion intermediate formed during the initial electrophilic attack. This intramolecular attack results in the formation of a heterocyclic compound. The reaction is a powerful method for constructing oxygen- and nitrogen-containing rings. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored.

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. Vinylic halides like this compound are excellent substrates for these reactions. organic-chemistry.orgresearchgate.net A key feature of this molecule is the differential reactivity of the C-I and C-Br bonds, which allows for highly selective and sequential coupling reactions. wikipedia.org The general reactivity order for halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl. libretexts.org

This reactivity difference makes it possible to selectively functionalize the C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction. This stepwise approach provides a powerful strategy for the synthesis of complex, unsymmetrically substituted alkenes.

Several palladium-catalyzed cross-coupling reactions are applicable to this compound, each using a different organometallic reagent to introduce a new carbon-based group. nobelprize.orgyoutube.com

Suzuki Coupling: This reaction couples the haloalkene with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org By carefully controlling the reaction conditions (e.g., temperature, catalyst), one can achieve selective coupling at the more reactive C-I bond.

Sonogashira Coupling: This reaction forms a C-C bond between a vinylic halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org The higher reactivity of the C-I bond allows for the selective synthesis of enynes by reacting this compound with an alkyne. mdpi.com The remaining C-Br bond can then be used in a subsequent coupling step.

Heck Reaction: The Heck reaction couples the vinylic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org Again, the C-I bond will react preferentially, allowing for regioselective synthesis. odinity.com

The ability to perform these reactions sequentially on this compound makes it a versatile building block for creating complex dienes, enynes, and other conjugated systems with high stereochemical control.

| Coupling Reaction | Organometallic Reagent | Product Type | Key Feature |

| Suzuki | Boronic acid/ester (R-B(OH)₂) | Substituted alkene | Tolerant of many functional groups. |

| Sonogashira | Terminal alkyne (R-C≡CH) | Conjugated enyne | Requires a copper(I) co-catalyst. |

| Heck | Alkene (R-CH=CH₂) | Substituted diene | Forms a new C-C bond at an sp² carbon of the alkene. |

Other Metal-Mediated Transformations (e.g., Zinc-mediated cross-coupling)

Beyond palladium catalysis, other metals can mediate transformations of organic halides. Zinc metal, for instance, can be used to generate organozinc reagents in situ from organic halides. These reagents can then participate in cross-coupling reactions. For dihaloalkenes, zinc-mediated couplings can lead to various outcomes, including homocoupling or cross-coupling, depending on the reaction conditions and the presence of a catalyst. The direct zinc-mediated coupling of this compound is not extensively detailed in the literature, but it is plausible that such conditions could be employed to generate a vinylzinc species for further reaction.

Radical Reactions and Intermediates involving this compound Derivatives

The study of radical reactions involving haloalkenes is crucial for understanding their photochemical behavior and potential for radical-mediated synthesis. The carbon-halogen bonds can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating highly reactive radical intermediates.

While direct experimental data for this compound is scarce, general principles of photochemistry suggest that UV irradiation would likely lead to the preferential cleavage of the weaker C-I bond over the C-Br bond, resulting in the formation of a (E)-2-bromovinyl radical. The generation of vinyl radicals from vinyl halides via UV light is a known process, though these radicals are generally unstable. nsf.gov The specific dynamics, quantum yields, and the potential for subsequent reactions of the resulting bromovinyl radical from this compound would require dedicated experimental investigation.

Strategic Applications of E 1 Bromo 2 Iodoethene in Complex Organic Synthesis

Utility as a Versatile Building Block in Multifunctional Molecule Construction

(E)-1-bromo-2-iodoethene serves as a highly versatile two-carbon building block, primarily due to the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference is the cornerstone of its utility, enabling chemists to perform sequential and selective functionalization.

This chemoselectivity allows for a modular approach to synthesis. A coupling partner can be introduced at the more reactive iodine position while the bromine atom remains intact. Subsequently, a second, different coupling partner can be introduced at the bromine position under different reaction conditions. This stepwise functionalization is invaluable for the controlled assembly of multifunctional molecules and complex carbon skeletons. This targeted reactivity makes it a superior choice in multi-step syntheses where precise control over the introduction of various substituents is paramount.

Table 1: Reactivity Profile of this compound in Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity | Common Coupling Reactions |

|---|---|---|---|

| C1 | Bromine (Br) | Lower | Suzuki, Sonogashira, Negishi, Stille |

| C2 | Iodine (I) | Higher | Suzuki, Sonogashira, Negishi, Stille |

Role in the Synthesis of Alkynes and Conjugated Unsaturated Systems

A primary application of this compound is in the synthesis of alkynes and conjugated systems like enynes, which are important structures in materials science and natural products. rsc.org Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, are the most common methods employed for this purpose. rsc.orgresearchgate.net For instance, a Sonogashira coupling can be performed selectively at the C-I bond with a terminal alkyne to form a bromo-enyne, which can then undergo a second coupling reaction at the C-Br bond.

Precursor in Natural Product Synthesis and Bioactive Compound Development

The modular and stereocontrolled reaction capabilities of this compound make it an excellent precursor for the total synthesis of natural products. mdpi.com Many biologically active molecules feature complex carbon backbones with specific stereochemistry, which can be efficiently assembled using iterative cross-coupling strategies starting from this building block.

A notable example of its application is in the efficient and stereoselective total synthesis of Xerulin. Xerulin is a natural product known for its ability to inhibit cholesterol biosynthesis. In one reported synthesis, this compound was employed as a novel two-carbon synthon. The strategy involved a key palladium-catalyzed cross-coupling reaction, demonstrating the compound's practical utility in achieving a complex molecular target with high stereoselectivity (>96%).

Table 2: Application of this compound in the Synthesis of Xerulin

| Target Compound | Class | Synthetic Role of this compound | Key Reaction Type | Reported Stereoselectivity |

|---|---|---|---|---|

| Xerulin | Fungal Metabolite, Cholesterol Biosynthesis Inhibitor | Two-carbon building block (synthon) | Palladium-catalyzed cross-coupling | >96% |

Contributions to Advanced Materials Precursors

The synthesis of stereodefined conjugated unsaturated systems is fundamental to the development of advanced organic materials. Conjugated enynes and polymers are foundational to the field of organic electronics due to their unique optical and electronic properties. rsc.orgresearchgate.netoup.com These materials are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.

The ability to create well-defined, conjugated pathways for electron delocalization is critical for the performance of these materials. By using this compound, chemists can precisely construct the π-conjugated backbones of organic polymers and oligomers. oup.com This control over molecular architecture, including the stereochemistry of double bonds, directly influences the material's properties, such as its conductivity, charge-carrier mobility, and light-emitting efficiency. Therefore, this compound is a key precursor for creating the tailored molecular structures required for next-generation electronic devices. nih.gov

Spectroscopic Characterization and Structural Elucidation of E 1 Bromo 2 Iodoethene and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of conformational isomers. In the case of (E)-1-bromo-2-iodoethene, these methods are particularly useful for characterizing the carbon-carbon double bond and the carbon-halogen bonds.

Infrared (IR) spectroscopy is effective in identifying the characteristic stretching frequencies of the C-Br and C-I bonds. For this compound, these vibrations are expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹. The precise frequencies of these absorptions can be influenced by the molecule's geometry and the electronic effects of the halogen substituents.

While specific experimental IR and Raman spectra for this compound are not widely documented in publicly available literature, analysis of related compounds such as 1-bromo-2-iodoethane (B1265497) provides valuable comparative data. For 1-bromo-2-iodoethane, distinct vibrational modes corresponding to C-I and C-Br stretches, as well as various bending and wagging motions, have been identified. It is important to note that the presence of the double bond in this compound would significantly alter the vibrational landscape compared to its saturated counterpart.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. These computational models provide a theoretical spectrum that can aid in the interpretation of experimental data, should it become available.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=C | Stretching | 1600 - 1680 |

| C-H | Stretching | 3000 - 3100 |

| C-H | Bending (out-of-plane) | 800 - 1000 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | 480 - 550 |

Note: The values in this table are approximate and based on typical ranges for these functional groups. Specific values for this compound would require experimental data or high-level computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the E-configuration of the double bond.

In the ¹H NMR spectrum, the two vinylic protons of this compound are chemically non-equivalent and would appear as two distinct signals. The key parameter for stereochemical assignment is the vicinal coupling constant (³JHH) between these two protons. For trans-alkenes, this coupling constant is typically in the range of 12-18 Hz, which is significantly larger than the 6-12 Hz range observed for cis-alkenes. The observation of a large coupling constant would therefore provide definitive evidence for the E stereochemistry.

The chemical shifts of these protons are influenced by the electronegativity and anisotropic effects of the bromine and iodine atoms. The proton attached to the carbon bearing the bromine atom would likely resonate at a different frequency than the proton on the iodine-bearing carbon.

In the ¹³C NMR spectrum of this compound, two signals are expected for the two sp²-hybridized carbon atoms of the double bond. The chemical shifts of these carbons are also sensitive to the attached halogen atoms. The carbon bonded to the more electronegative bromine atom would be expected to appear at a different chemical shift compared to the carbon bonded to the iodine atom.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | ³JHH = 12 - 18 | Doublet | H-C(Br) |

| ¹H | 6.0 - 7.0 | ³JHH = 12 - 18 | Doublet | H-C(I) |

| ¹³C | 90 - 110 | - | - | C-Br |

| ¹³C | 80 - 100 | - | - | C-I |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts are dependent on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature of the mass spectrum would be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of roughly equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion under electron ionization (EI) would likely involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. This would lead to the formation of various fragment ions. The analysis of these fragments can provide further confirmation of the molecule's structure. For instance, the loss of a bromine radical or an iodine radical from the molecular ion would result in significant fragment ions.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

| 232/234 | [C₂H₂⁷⁹BrI]⁺ / [C₂H₂⁸¹BrI]⁺ | Molecular ion peaks (M⁺, M+2⁺) |

| 153 | [C₂H₂I]⁺ | Fragment from loss of Br |

| 105/107 | [C₂H₂⁷⁹Br]⁺ / [C₂H₂⁸¹Br]⁺ | Fragment from loss of I |

| 127 | [I]⁺ | Iodine cation |

| 79/81 | [Br]⁺ | Bromine cation |

Note: The m/z values are based on the most abundant isotopes. The relative intensities of the fragment ions would depend on their stability and the ionization conditions.

X-ray Crystallography for Solid-State Structural Determination

This technique would unequivocally confirm the E-configuration of the double bond by showing the trans arrangement of the bromine and iodine atoms. Furthermore, it would provide accurate data on the C=C, C-Br, C-I, and C-H bond lengths, as well as the bond angles within the molecule. This information is invaluable for understanding the steric and electronic effects of the halogen substituents on the ethene backbone.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined. This can reveal the presence of any intermolecular interactions, such as halogen bonding, which might influence the physical properties of the compound in the solid state.

Although no published crystal structure for this compound has been identified in the common crystallographic databases, this technique remains the gold standard for unambiguous structural determination.

Stereochemical Control and Configurational Stability of E 1 Bromo 2 Iodoethene

Factors Influencing E/Z Isomerism in Dihaloalkenes

The configuration of a dihaloalkene is determined by a delicate balance of steric and electronic factors. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z descriptor based on the atomic numbers of the atoms attached to the double bond carbons. masterorganicchemistry.comchemistrysteps.com For 1-bromo-2-iodoethene (B106051), iodine has a higher priority than bromine, and both have higher priority than hydrogen. Consequently, the (E)-isomer has the high-priority groups (I and Br) on opposite sides of the double bond, while the (Z)-isomer has them on the same side. quora.comstudymind.co.uk

Generally, the thermodynamic stability of geometric isomers is dictated by steric hindrance. The isomer with bulky substituents positioned farther apart is typically more stable due to minimized van der Waals repulsion. youtube.comaklectures.com In dihaloalkenes, the size of the halogen atoms is a primary determinant of steric strain. As the atomic radius increases down the halogen group, the steric demand also increases.

Electronic effects also contribute to the stability of alkenes. The substitution pattern on the double bond can influence stability through effects like hyperconjugation, although this is more significant with alkyl substituents. khanacademy.orglibretexts.org For dihaloalkenes, the electronegativity and polarizability of the halogens can influence the electron density of the double bond and affect isomer stability, though this is often secondary to steric repulsion. The (E)-isomer of 1,2-disubstituted alkenes is almost always more stable than the (Z)-isomer because it minimizes steric hindrance between the substituent groups. scholarli.org

| Factor | (E)-1-bromo-2-iodoethene | (Z)-1-bromo-2-iodoethene | Comment |

|---|---|---|---|

| CIP Configuration | High-priority groups (Br, I) are on opposite sides. | High-priority groups (Br, I) are on the same side. | Based on Cahn-Ingold-Prelog priority rules (I > Br > C > H). youtube.com |

| Steric Hindrance | Lower. The larger halogen atoms (Br and I) are positioned far apart, minimizing repulsion. | Higher. The bulky halogen atoms are on the same side, leading to increased electron cloud repulsion. youtube.com | This is the dominant factor determining thermodynamic stability. |

| Predicted Thermodynamic Stability | More stable | Less stable | The trans-like arrangement is energetically favored to reduce steric strain. aklectures.comscholarli.org |

Stereospecificity in Synthetic Routes and Transformations

The synthesis of this compound with high configurational purity relies on stereospecific reactions, where the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.com Such routes are crucial for ensuring that the desired isomer is formed exclusively or preferentially.

One notable stereospecific synthesis involves the reaction of a vinylstannane precursor. The reaction of (E)-1-bromo-2-(tributylstannyl)ethene with iodine proceeds with retention of configuration, yielding this compound. The geometric arrangement of the starting material is preserved in the final product. Similarly, transformations of this compound, such as in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), are often stereospecific. The configuration of the double bond in the vinylic halide is typically retained in the coupled product, making this compound a valuable building block for the synthesis of complex stereodefined molecules.

Another approach is the controlled halogenation of a dihaloalkene precursor. For example, the reaction of (Z)-1,2-diiodoethene with bromine can be controlled to produce this compound among other products, highlighting the importance of reaction conditions in directing the stereochemical outcome. Elimination reactions from 1,2-dihaloalkane precursors can also provide access to haloalkenes, with the choice of base and reaction conditions being critical for controlling the E/Z selectivity.

| Reaction Type | Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|---|

| Stannyl-Iodo Exchange | (E)-1-bromo-2-(tributylstannyl)ethene | Iodine (I₂) | This compound | Retention of the E-configuration from the vinylstannane precursor. |

| Halogen Exchange | (Z)-1,2-diiodoethene | Bromine (Br₂) | This compound | The reaction mechanism dictates the final stereochemistry, often involving an anti-addition/elimination sequence. |

| Heck Cross-Coupling | This compound | Alkene + Palladium Catalyst | (E)-alkenyl-substituted bromoethene | The E-geometry of the vinyl halide is preserved in the final product. organic-chemistry.org |

Diastereoselective Reactions involving this compound Intermediates

Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over another. When a molecule like this compound, which contains a stereocenter (the double bond), undergoes a reaction that creates a new stereocenter, the existing configuration can influence the stereochemical outcome at the new center. This is a form of substrate-controlled stereoselectivity.

For instance, in an addition reaction across the double bond of this compound, an incoming reagent can approach from two different faces. The steric and electronic properties of the bromine and iodine atoms can direct the approach of the reagent, leading to the preferential formation of one diastereomer. The large iodine and bromine atoms can sterically hinder one face of the double bond, guiding the reagent to the opposite face.

While specific examples detailing diastereoselective reactions with this compound as an intermediate are highly dependent on the exact reaction, the principle remains a cornerstone of stereocontrolled synthesis. The pre-existing E-configuration of the double bond acts as a controlling element, influencing the three-dimensional arrangement of the transition state and, consequently, the stereochemistry of the final product. This control is vital in the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals. Reagent-based stereochemical control, where a chiral reagent is used to influence the outcome, is another strategy that can be employed in reactions involving such intermediates. youtube.com

| Reaction Concept | Description | Expected Outcome |

|---|---|---|

| Substrate-Controlled Addition | An achiral reagent adds across the double bond of this compound, creating one or two new stereocenters. | The existing E-geometry directs the approach of the reagent, leading to a mixture of diastereomers where one is favored over the other (e.g., a higher ratio of syn to anti product). |

| Reagent-Controlled Addition | A chiral reagent or catalyst is used to react with the achiral this compound substrate. youtube.com | The stereochemical information from the chiral reagent dictates the formation of a specific diastereomer of the product, often with high selectivity. |

Future Research Directions and Emerging Trends for E 1 Bromo 2 Iodoethene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research will be the design of novel catalytic systems to enhance the stereoselectivity and efficiency of reactions involving (E)-1-bromo-2-iodoethene. While methods for the synthesis of 1,2-dihaloalkenes exist, achieving high regio- and stereoselectivity remains a significant challenge. Current strategies often rely on the electrophilic addition of halogens to alkynes, which can lead to a mixture of products.

Future efforts will likely concentrate on the development of catalysts that can facilitate the stereospecific dihalogenation of alkenes to afford enantioenriched vicinal dihalides. illinois.edu This is particularly relevant for the synthesis of complex natural products where specific stereochemistry is crucial. The design of new metal- and main-group-based catalysts will be instrumental in overcoming the selectivity challenges inherent in these transformations. illinois.edu The goal is to develop catalytic processes that can control the diastereochemical outcome, favoring syn-dihalogenation pathways over the more common anti-dihalogenation. repec.org

Table 1: Areas for Advancement in Catalytic Systems

| Research Area | Objective | Potential Impact |

|---|---|---|

| Stereoselective Dihalogenation | Development of catalysts for enantioselective synthesis of vicinal dihalides. | Access to chiral building blocks for complex molecule synthesis. |

| Regiocontrolled Reactions | Catalysts that can selectively activate either the C-Br or C-I bond. | Greater control over the functionalization of this compound. |

Exploration of New Synthetic Pathways utilizing Differential Halogen Reactivity

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a key feature that will be further exploited in the development of new synthetic pathways. The C-I bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions than the C-Br bond. This allows for sequential and selective functionalization of the molecule.

Future research will likely focus on expanding the scope of selective cross-coupling reactions. This includes the development of nickel-catalyzed cross-electrophile coupling reactions that can selectively activate the C-I bond for the formation of new carbon-carbon bonds. researchgate.net Such methods would avoid the need for pre-formed organometallic reagents, offering a more direct and atom-economical approach to the synthesis of complex molecules. researchgate.net The selective coupling of this compound with a variety of nucleophiles and electrophiles will enable the synthesis of highly functionalized alkenes with defined stereochemistry. nih.gov

Table 2: Selective Cross-Coupling Reactions and Their Potential

| Reaction Type | Catalyst System | Bond Formed | Significance |

|---|---|---|---|

| Suzuki Coupling | Palladium-based | C-C | Synthesis of substituted alkenes. |

| Sonogashira Coupling | Palladium/Copper-based | C-C (alkyne) | Access to enynes and diynes. |

| Negishi Coupling | Palladium or Nickel-based | C-C | Formation of C(sp²)-C(sp³) bonds. |

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

Computational modeling is becoming an increasingly powerful tool in predicting the outcomes of chemical reactions and elucidating reaction mechanisms. escholarship.org Future research on this compound will undoubtedly leverage advanced computational methods to gain deeper insights into its reactivity. researchgate.net

Density Functional Theory (DFT) and other computational approaches can be used to model the transition states of various reactions, helping to explain and predict the observed selectivity. researchgate.net For instance, computational studies can be employed to understand the factors that govern the selective activation of the C-I versus the C-Br bond in catalytic cycles. researchgate.net This predictive capability will accelerate the discovery of new reactions and the optimization of existing ones. Furthermore, computational modeling can aid in the design of new catalysts with enhanced selectivity and activity for reactions involving this compound. nih.gov

Expansion of Applications in Complex Chemical Synthesis and Interdisciplinary Research

The versatility of this compound as a synthetic intermediate suggests that its applications in the synthesis of complex molecules will continue to expand. Its ability to participate in stereospecific cross-coupling reactions makes it an ideal building block for the total synthesis of natural products and other biologically active compounds.

Moreover, the unique electronic and steric properties of halogenated alkenes open up possibilities for their use in materials science and medicinal chemistry. snf.ch Future interdisciplinary research may explore the incorporation of the this compound motif into novel polymers, liquid crystals, or pharmaceutical agents. frontiersin.orgnih.gov The development of new, environmentally friendly chemicals is a growing area of interdisciplinary research where the specific properties of compounds like this compound could be beneficial. snf.ch As the field of chemistry becomes increasingly interdisciplinary, the demand for versatile and well-characterized building blocks like this compound is expected to grow. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-1-bromo-2-iodoethene with high stereochemical purity?

- Methodological Answer : Halogenation of ethene precursors under controlled conditions is critical. For example, bromination of 1-iodoethene derivatives using bromine in inert solvents (e.g., carbon tetrachloride) at low temperatures (-10°C to 0°C) can minimize side reactions and preserve stereochemistry . Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with sodium thiosulfate ensures termination at optimal yields.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, resolves coupling constants between vicinal halogens to confirm the (E)-configuration. Infrared (IR) spectroscopy identifies C-Br and C-I stretching frequencies (500–700 cm). Single-crystal X-ray diffraction, using programs like SHELXL for refinement, provides definitive structural validation .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at -20°C to prevent photolytic or thermal degradation. Use gloveboxes for air-sensitive manipulations. Toxicity data from structurally similar brominated compounds (e.g., 1,2-dibromoethane) suggest strict adherence to fume hood protocols and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates in cross-coupling reactions. Validate computational results against experimental data from the NIST Chemistry WebBook (e.g., bond lengths, vibrational frequencies) to ensure accuracy .

Q. What strategies resolve contradictions in kinetic data for halogen-exchange reactions involving this compound?

- Methodological Answer : Apply iterative data analysis: (1) Replicate experiments under identical conditions to rule out procedural variability. (2) Use Arrhenius plots to compare activation energies across studies. (3) Employ multivariate regression to identify hidden variables (e.g., solvent polarity, trace moisture) that may explain discrepancies .

Q. How can crystallographic data for this compound derivatives improve mechanistic understanding?

- Methodological Answer : Co-crystallize the compound with transition-metal catalysts (e.g., Pd complexes) to study coordination geometries. Refine structures using SHELXL, leveraging high-resolution data (<1.0 Å) to detect subtle bond distortions indicative of catalytic intermediates .

Q. What approaches validate the environmental stability of this compound in degradation studies?

- Methodological Answer : Conduct accelerated aging tests under UV light and humidity. Analyze degradation products via gas chromatography-mass spectrometry (GC-MS) and cross-reference with databases like PubChem to identify toxic byproducts (e.g., iodine radicals) .

Key Considerations

- Data Integrity : Cross-validate experimental findings with authoritative sources (e.g., NIST, PubChem) to ensure reproducibility .

- Ethical Compliance : Adhere to open-data principles for non-personal research data while protecting sensitive methodological details .

- Safety Protocols : Follow hazard guidelines from agencies like the EPA and ECHA for brominated/iodinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.